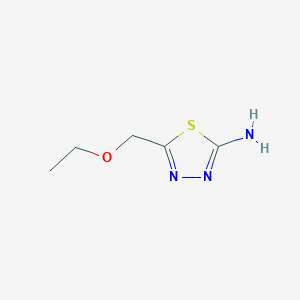

5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDSYZFPJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401622 | |

| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-88-5 | |

| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

An In-Depth Technical Guide to the Synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole ring is a crucial pharmacophore in modern medicinal chemistry. Its unique structural properties, including its aromaticity and ability to act as a hydrogen bond acceptor and donor, contribute to its diverse pharmacological profile.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4] The molecule this compound incorporates this privileged scaffold, making its synthesis a topic of considerable interest for researchers in drug discovery and development. The ethoxymethyl substituent at the 5-position provides a handle for modifying lipophilicity and exploring structure-activity relationships (SAR).

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, detailing the underlying reaction mechanisms, a field-proven experimental protocol, and methods for structural verification.

Core Synthesis Pathway: A Mechanistic Perspective

The most direct and widely adopted method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate.[5][6] This intermediate is formed from the reaction of a corresponding carboxylic acid with thiosemicarbazide.

The overall transformation for this compound can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

Step 1: Acylation of Thiosemicarbazide

The synthesis commences with the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the carbonyl carbon of ethoxyacetic acid.[6] While this can be performed as a distinct step, it is often accomplished in situ during one-pot syntheses where the subsequent cyclization occurs immediately.[7] The use of a condensing agent can facilitate this acylation, but strong acid catalysts used in the next step are often sufficient to drive the reaction.

Step 2: Acid-Catalyzed Cyclodehydration

This is the critical ring-forming step. The acylthiosemicarbazide intermediate undergoes an intramolecular cyclization reaction, driven by a strong dehydrating acid such as concentrated sulfuric acid.[5][8]

The Causality Behind the Catalyst Choice:

-

Protonation: Concentrated sulfuric acid protonates the carbonyl oxygen of the acylthiosemicarbazide, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: This enhancement facilitates the intramolecular nucleophilic attack by the lone pair of electrons on the sulfur atom. Sulfur, being a soft nucleophile, readily attacks the activated carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate is unstable. A subsequent proton transfer and elimination of a water molecule (dehydration) leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[6]

The mechanism is detailed in the diagram below:

Caption: Mechanism of the acid-catalyzed cyclization.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[5][9] Each step includes built-in checks and expected observations, ensuring a self-validating workflow.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity (0.02 mol scale) | Notes |

| Ethoxyacetic Acid | C₄H₈O₃ | 104.10 | 2.08 g | |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 1.82 g | Toxic |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | ~20 mL | Corrosive |

| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | For neutralization |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

| Deionized Water | H₂O | 18.02 | As needed | |

| Crushed Ice | H₂O | 18.02 | ~100 g |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis.

-

Reagent Preparation: In a 100 mL beaker or flask, carefully place 20 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and cool to 0-5 °C with gentle stirring.

-

Addition of Thiosemicarbazide: To the cold, stirred sulfuric acid, add 1.82 g (0.02 mol) of thiosemicarbazide in small portions. Rationale: This controlled addition prevents a dangerous exotherm. The thiosemicarbazide should dissolve. Ensure the temperature does not rise above 10 °C.

-

Addition of Carboxylic Acid: Once the thiosemicarbazide is fully dissolved, add 2.08 g (0.02 mol) of ethoxyacetic acid dropwise using a pipette or dropping funnel. Maintain vigorous stirring and keep the temperature below 10 °C.

-

Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Trustworthiness Check: The solution may change color or viscosity, indicating reaction progress.

-

Reaction Quench: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker with constant stirring. Expertise Insight: This step quenches the reaction and precipitates the product, which is typically insoluble in the cold aqueous acidic solution.

-

Neutralization: While stirring the ice-slurry, slowly add a saturated solution of sodium carbonate until the pH of the mixture is between 7 and 8. Caution: This will cause vigorous gas (CO₂) evolution. A solid precipitate should form or become more abundant.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

-

Purification: Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.

-

Drying: Dry the purified white or off-white crystals under vacuum at 40-50 °C to a constant weight.

Structural Elucidation and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Analysis Technique | Expected Result |

| ¹H NMR (DMSO-d₆) | Singlet for -NH₂ protons (~7.1-7.3 ppm); Singlet for -O-CH₂-C (~4.5 ppm); Triplet for -O-CH₂-CH₃ (~3.5 ppm); Quartet for -O-CH₂-CH₃ (~1.2 ppm). |

| IR (KBr, cm⁻¹) | N-H stretching bands (~3300-3100 cm⁻¹); C=N stretching (~1620 cm⁻¹); C-O-C stretching (~1100 cm⁻¹).[7] |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight (C₄H₇N₃OS, M.W. = 145.18). |

| Melting Point | A sharp melting point is indicative of high purity. |

Alternative Synthesis Strategies

While the concentrated sulfuric acid method is robust, its harsh conditions may not be suitable for sensitive substrates. Alternative, milder methods have been developed:

-

Polyphosphate Ester (PPE): PPE serves as both a condensing and cyclizing agent under milder conditions (e.g., 80-85 °C), often in a solvent like chloroform.[7] This one-pot method avoids the hazards of highly corrosive acids and simplifies workup.[10]

-

Phosphorus Oxychloride (POCl₃): Refluxing the carboxylic acid and thiosemicarbazide in excess POCl₃ is another common method for cyclization.[1] However, POCl₃ is highly toxic and corrosive.

-

Iodine-Mediated Cyclization: This method involves first condensing thiosemicarbazide with an aldehyde to form a thiosemicarbazone, which is then cyclized using an oxidant like iodine.[11] This is a multi-step process not directly applicable to carboxylic acid starting materials but represents another major route to this scaffold.

Conclusion

The synthesis of this compound is reliably achieved through the acid-catalyzed cyclodehydration of 1-(ethoxyacetyl)thiosemicarbazide, formed in situ from ethoxyacetic acid and thiosemicarbazide. The use of concentrated sulfuric acid is an effective, albeit harsh, method that leverages fundamental principles of electrophilic activation and intramolecular nucleophilic attack. Understanding the mechanism and the rationale behind each experimental step is key to successfully and safely producing this valuable heterocyclic compound for further research and development in medicinal chemistry.

References

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. (URL not available)

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of new nicotinic acid derivatives and studying their effects on cholinesterase enzyme activity. Iraqi National Journal of Chemistry, 11, 235-242. (URL not available)

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]

-

Karataş, M. O., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 30125-30138. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Researcher, 10(7), 24-36. Available at: [Link]

-

Metwally, M. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-522. Available at: [Link]

-

Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1261. Available at: [Link]

-

de Oliveira, C. S., et al. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Journal of the Brazilian Chemical Society, 27(5), 797-813. Available at: [Link]

- Zhang, Z., et al. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents, CN103772421A.

-

Pham, T. T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

-

Gümüş, M., et al. (2017). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Molecular Structure, 1130, 626-635. Available at: [Link]

-

Serban, G., & Sanda, C. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available at: [Link]

-

Lesyk, R., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Scientia Pharmaceutica, 75(3), 111-126. Available at: [Link]

- Audrieth, L. F., et al. (1954). Process for the preparation of thiosemicarbazide. Google Patents, US3009955A.

-

Shawali, A. S., et al. (1998). 1,3,4-THIADIAZOLES FROM THIOSEMICARBAZIDES. Journal of Heterocyclic Chemistry, 35(4), 913-916. Available at: [Link]

-

Karczmarzyk, Z., et al. (2020). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 20(24), 2176-2207. Available at: [Link]

- Al-Omran, F., et al. (1997). REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. Journal of the Faculty of Pharmacy of Gazi University, 14(2), 85-96. (URL not available)

-

De Simone, G., et al. (2020). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1183-1191. Available at: [Link]

-

De Simone, G., et al. (2020). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

-

Głowacka, J. E., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6695. Available at: [Link]

-

Olaru, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(10), 1729. Available at: [Link]

-

Olaru, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC. Available at: [Link]

-

Wang, M., et al. (2009). 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309. Available at: [Link]

- Audrieth, L. F., et al. (1957). Process for preparing thiosemicarbazide. Google Patents, US2806880A.

-

Wang, G., et al. (2018). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link]

-

Campbell, M. J. M., et al. (1976). Synthesis, crystal structure and chemical reactivity of dichloro(thiosemicarbazide)copper(II). Inorganica Chimica Acta, 19, 51-56. Available at: [Link]

-

Kargar, H., et al. (2021). Sulfuric acid-mediated synthesis of 2,5-disubstituted 1,3,4-thiadiazole via intramolecular cyclization reaction from dithioesters. Journal of Molecular Structure, 1243, 130830. Available at: [Link]

-

Glushkov, V. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 12, 12933. Available at: [Link]

-

Sancak, K., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3093. Available at: [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in the realm of medicinal chemistry and drug discovery. Compounds incorporating this five-membered aromatic ring, which contains two nitrogen atoms and a sulfur atom, exhibit a wide spectrum of biological activities.[1] The unique electronic and structural features of the 1,3,4-thiadiazole nucleus, particularly the =N-C-S moiety, are often key to its pharmacological effects.[2] This scaffold is found in a variety of therapeutic agents, demonstrating activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, serves as a versatile template for the design of novel therapeutic candidates. Understanding the physicochemical properties of these compounds is a critical first step in the drug development pipeline, as these characteristics profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5]

This guide provides a comprehensive overview of the core physicochemical properties of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine (CAS No. 15884-88-5).[6][7] While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to provide well-grounded predictions and detailed experimental protocols for its characterization. The intended audience for this guide includes researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound features a central 1,3,4-thiadiazole ring, substituted at the 2-position with an amine group and at the 5-position with an ethoxymethyl group. The primary amine group can act as a hydrogen bond donor and acceptor, while the ether linkage in the ethoxymethyl group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. These features, combined with the overall size and polarity of the molecule, dictate its behavior in biological systems.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

A critical aspect of early-stage drug discovery is the evaluation of a compound's "drug-likeness," often guided by principles such as Lipinski's Rule of 5.[5] These guidelines help to predict whether a compound possesses physicochemical properties that would make it a likely orally active drug in humans. The predicted properties for this compound are summarized in the table below, alongside the parameters of Lipinski's Rule of 5 for comparison.

| Property | Predicted Value | Lipinski's Rule of 5 Guideline |

| Molecular Formula | C₅H₉N₃OS | - |

| Molecular Weight | 159.21 g/mol | ≤ 500 |

| logP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 (Estimated) | ≤ 5 |

| Hydrogen Bond Donors | 1 (the amine group) | ≤ 5 |

| Hydrogen Bond Acceptors | 4 (2 ring N, 1 ether O, 1 amine N) | ≤ 10 |

| Polar Surface Area (PSA) | 89.27 Ų (Predicted for a similar analog)[8] | - |

Note: The predicted values are extrapolated from data on analogous compounds and computational models. Experimental verification is essential.

The predicted values for this compound fall well within the guidelines of Lipinski's Rule of 5, suggesting that the compound is likely to have favorable absorption and permeation properties. Its moderate predicted logP indicates a balance between hydrophilicity and lipophilicity, which is crucial for both dissolution in aqueous biological fluids and permeation across lipid membranes.[9]

Synthesis and Characterization: Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in the literature. A common and effective method involves the acid-catalyzed cyclization of a thiosemicarbazide derivative.[10][11] For the target compound, this would involve the reaction of ethoxyacetyl chloride with thiosemicarbazide to form an intermediate, followed by cyclization.

Diagram 2: Synthetic Workflow for this compound

Caption: A general synthetic route for this compound.

Protocol 1: Synthesis of this compound

Rationale: This protocol employs a two-step, one-pot synthesis strategy that is efficient and has been successfully used for analogous compounds.[11] The use of a strong acid like concentrated sulfuric acid facilitates the intramolecular cyclization and dehydration of the thiosemicarbazide intermediate.

Materials:

-

Ethoxyacetic acid

-

Thionyl chloride (SOCl₂) or similar chlorinating agent

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ammonium Hydroxide (NH₄OH) solution

-

Ice

-

Ethanol (for recrystallization)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus

Procedure:

-

Acylation (if starting from the acid): In a fume hood, cautiously add ethoxyacetic acid to a round-bottom flask. Slowly add a stoichiometric amount of thionyl chloride while stirring. Heat the mixture gently under reflux for 1-2 hours to form ethoxyacetyl chloride. Allow the mixture to cool.

-

Intermediate Formation: In a separate flask, dissolve thiosemicarbazide in a suitable inert solvent. Slowly add the prepared ethoxyacetyl chloride to this solution while cooling in an ice bath to control the exothermic reaction. Stir for 2-3 hours at room temperature to form the N-(ethoxyacetyl)thiosemicarbazide intermediate.

-

Cyclization: Carefully and slowly add the reaction mixture containing the intermediate to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-5 hours.[10]

-

Isolation and Purification: Pour the reaction mixture slowly onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until a precipitate forms and the pH is approximately 7.

-

Filter the crude product, wash thoroughly with cold water to remove any inorganic salts, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Determination of Key Physicochemical Properties

Accurate determination of physicochemical properties is paramount for understanding a compound's potential as a drug candidate.[12] Standardized protocols are essential for generating reliable and reproducible data.

Protocol 2: Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Procedure:

-

Ensure the synthesized compound is completely dry.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. For a pure compound, this range should be narrow. For analogous 2-amino-5-alkyl-1,3,4-thiadiazoles, melting points can vary widely depending on the substituent.

Protocol 3: Determination of the Octanol-Water Partition Coefficient (logP)

Rationale: The logP value is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, and ability to cross cell membranes.[9] The shake-flask method is the traditional and most direct method for its determination.

Diagram 3: Workflow for logP Determination (Shake-Flask Method)

Caption: Step-by-step workflow for determining logP via the shake-flask method.

Protocol 4: Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.[13] The shake-flask method is a standard approach to determine thermodynamic solubility.

Procedure:

-

Add an excess amount of the solid compound to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The measured concentration represents the aqueous solubility of the compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of the synthesized compound. Based on data from analogous 1,3,4-thiadiazole derivatives, the following spectral characteristics are expected for this compound.[1][3]

-

Infrared (IR) Spectroscopy:

-

N-H stretching: Two bands in the region of 3100-3400 cm⁻¹ corresponding to the primary amine group.[1]

-

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the ethoxymethyl group.

-

C=N stretching: A characteristic band for the thiadiazole ring around 1600-1630 cm⁻¹.[1]

-

C-O-C stretching: A strong band in the 1050-1150 cm⁻¹ region from the ether linkage.

-

C-S-C stretching: A band in the 800-860 cm⁻¹ region, also characteristic of the thiadiazole ring.[1]

-

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

-NH₂: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

-O-CH₂- (methylene of ethoxy): A quartet, coupled to the methyl protons.

-

-CH₃ (methyl of ethoxy): A triplet, coupled to the methylene protons.

-

-S-C-CH₂-O-: A singlet, corresponding to the methylene group attached to the thiadiazole ring and the ether oxygen.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

-

C2 (C-NH₂): Expected to resonate in the range of 160-170 ppm.[2]

-

C5 (C-CH₂OEt): Expected to resonate in the range of 150-160 ppm.[2]

-

-S-C-CH₂-O-: The carbon of the methylene group attached to the ring.

-

-O-CH₂-CH₃: The carbon of the methylene group of the ethyl moiety.

-

-CH₃: The carbon of the terminal methyl group.

-

Conclusion

This compound is a small molecule with predicted physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. Its adherence to Lipinski's Rule of 5 suggests potential for good oral bioavailability. This guide provides a foundational understanding of its molecular characteristics, a plausible synthetic route, and detailed protocols for the experimental determination of its key physicochemical properties. The successful synthesis and characterization of this and similar molecules based on the versatile 1,3,4-thiadiazole scaffold will continue to be a fruitful area of research for the development of new therapeutic agents.

References

-

Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

-

Gomathi, S., & Sridevi, C. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168. [Link]

-

Chemsrc. (n.d.). 5-((4-Ethoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

Mangalmay Journal of Management & Technology. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. 7(2). [Link]

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug discovery today. Technologies, 1(4), 337–341. [Link]

-

Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis and characterization of a new heterocyclic ligand (E)–(5-(((5-mercapto 1,3,4-thiadiazole-2-yl)imino)methyl)furan-2-yl-methanol) and its complexes with some transition metal ions. 5(4), 468-476. [Link]

-

Upadhyay, N., Kumar, A., Singh, J., & Singh, R. K. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(2), 481-487. [Link]

-

Ali, M. A. (2015). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. Thesis. [Link]

-

ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351. [Link]

-

Matysiak, J., & Niewiadomy, A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5213. [Link]

-

Seremet, O. C., & Gherase, D. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. CAS 15884-88-5: 1,3,4-Thiadiazol-2-amine, 5-(ethoxymethyl)- [cymitquimica.com]

- 7. 15884-88-5|this compound|BLD Pharm [bldpharm.com]

- 8. 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine, CasNo.299936-83-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. moglen.law.columbia.edu [moglen.law.columbia.edu]

An In-depth Technical Guide to the Putative Mechanisms of Action of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole nucleus is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive exploration of the potential mechanisms of action for a specific derivative, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine. While the precise molecular targets of this compound are not yet fully elucidated, this document synthesizes the known bioactivities of the 2-amino-1,3,4-thiadiazole scaffold to propose and detail robust experimental workflows for the systematic investigation of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this class of compounds.

Introduction to the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms. This scaffold is a key structural motif in a variety of pharmacologically active compounds.[4] Its derivatives are known to possess a diverse range of biological activities, making them attractive candidates for drug discovery and development.[1][2][3] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles.

The presence of the 2-amino group provides a key site for further chemical modification, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[1] The ethoxymethyl group at the 5-position of the thiadiazole ring in this compound is anticipated to influence its pharmacokinetic and pharmacodynamic properties.

Postulated Mechanisms of Action

Based on the broad bioactivities reported for the 2-amino-1,3,4-thiadiazole class, several putative mechanisms of action for this compound can be hypothesized. These include, but are not limited to, enzyme inhibition, disruption of microbial cell processes, and modulation of signaling pathways in cancer cells.

Antimicrobial Activity: Targeting Essential Bacterial and Fungal Processes

Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][2][3] The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Hypothesized Target: Inhibition of key enzymes in microbial metabolic pathways.

-

Rationale: The heterocyclic nature of the thiadiazole ring may allow it to act as a bioisostere for natural substrates, leading to competitive or non-competitive inhibition of enzymes crucial for microbial survival.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively documented, with several compounds showing potent cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanisms often converge on the induction of programmed cell death (apoptosis) and the halting of cell proliferation.

-

Hypothesized Target: Key regulators of the cell cycle and apoptosis, such as cyclin-dependent kinases (CDKs), caspases, and topoisomerases.[8]

-

Rationale: The planar structure of the thiadiazole ring may facilitate intercalation with DNA or binding to the ATP-binding pockets of kinases, thereby disrupting their function and triggering downstream apoptotic pathways.

Enzyme Inhibition: A Common Mode of Action

A recurring theme in the pharmacology of 1,3,4-thiadiazole derivatives is their ability to inhibit specific enzymes. For instance, some derivatives are known inhibitors of carbonic anhydrase.[9]

-

Hypothesized Target: A range of enzymes, including but not limited to, kinases, proteases, and metabolic enzymes.

-

Rationale: The structural features of this compound may allow it to fit into the active site of various enzymes, leading to their inhibition.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following sections detail the proposed workflows.

Initial Screening for Biological Activity

The first step is to confirm the biological activity of the compound in relevant in vitro models.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Culture: Culture relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), and human cancer cell lines (e.g., MCF-7, HepG2).

-

Compound Treatment: Treat the cultured cells with a range of concentrations of this compound.

-

Viability Assessment: After a suitable incubation period, assess cell viability using standard methods such as the MTT assay for cancer cells or broth microdilution for minimum inhibitory concentration (MIC) determination in microbes.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for cancer cells and the MIC for microbial strains.

Data Presentation: Summary of In Vitro Activity

| Cell Line/Strain | Assay Type | Endpoint | Result |

| S. aureus | Broth Microdilution | MIC | TBD µg/mL |

| E. coli | Broth Microdilution | MIC | TBD µg/mL |

| C. albicans | Broth Microdilution | MIC | TBD µg/mL |

| MCF-7 (Breast Cancer) | MTT Assay | IC50 | TBD µM |

| HepG2 (Liver Cancer) | MTT Assay | IC50 | TBD µM |

Investigating the Anticancer Mechanism

Should the initial screening reveal significant anticancer activity, the following experiments can elucidate the underlying mechanism.

Experimental Workflow: Elucidating Anticancer Mechanism

Caption: Workflow for investigating the anticancer mechanism of action.

Experimental Protocol: Apoptosis Assay

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.

-

Staining: Stain the fixed cells with propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Target Identification and Validation

Identifying the direct molecular target(s) of the compound is crucial for a complete understanding of its mechanism.

Logical Relationship: Target Identification Approaches

Caption: Approaches for molecular target identification and validation.

Experimental Protocol: In Silico Molecular Docking

-

Library Preparation: Create a library of potential protein targets known to be involved in cancer or microbial pathogenesis.

-

Compound Modeling: Generate a 3D structure of this compound.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding affinity and mode of interaction between the compound and each protein target.

-

Prioritization: Rank potential targets based on docking scores and binding interactions for subsequent experimental validation.

Experimental Protocol: Kinase Inhibition Assay

-

Kinase Panel: Select a panel of kinases based on docking results or known involvement in the observed phenotype.

-

In Vitro Assay: Perform in vitro kinase assays using purified enzymes and a fluorescent or luminescent readout to measure kinase activity in the presence of varying concentrations of the compound.

-

IC50 Determination: Calculate the IC50 value for the inhibition of each kinase.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to elucidating the mechanism of action of this compound. By leveraging the known pharmacology of the 2-amino-1,3,4-thiadiazole scaffold, we can formulate testable hypotheses and design experiments to probe its biological activity. The proposed workflows, from initial phenotypic screening to specific target identification, provide a clear roadmap for researchers.

Future work should focus on validating the in vitro findings in preclinical in vivo models to assess the therapeutic potential of this compound. Furthermore, SAR studies around the this compound core could lead to the discovery of even more potent and selective drug candidates.

References

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dovepress. Retrieved from [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (2021). MDPI. Retrieved from [Link]

-

Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2019). Brieflands. Retrieved from [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies. Retrieved from [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. (2007). PubMed. Retrieved from [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). MDPI. Retrieved from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

Sources

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] This five-membered heterocycle is a key pharmacophore in several FDA-approved drugs and serves as a versatile template for the development of novel therapeutic agents.[2] Among its numerous derivatives, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine (EMT) emerges as a significant building block. Its unique structural features—a flexible ethoxymethyl group at the C5 position and a reactive primary amine at the C2 position—offer substantial opportunities for synthetic modification and exploration of its biological potential. This guide provides a comprehensive technical overview of EMT, detailing its synthesis, chemical properties, and the extensive therapeutic activities associated with its structural class, including anticancer and antimicrobial applications.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine, allowing it to interact with biological targets involved in nucleic acid synthesis and other critical cellular pathways.[3][4] Its mesoionic character facilitates passage across cellular membranes, enhancing bioavailability and interaction with intracellular targets.[5][6] This inherent activity has led to the development of numerous drugs, including the diuretic acetazolamide, the antibiotic cefazolin, and the antimicrobial sulfamethizole.[2][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a well-established scaffold for generating compounds with a broad spectrum of activities, making EMT a molecule of high interest for further drug development.[7][8]

Synthesis and Characterization of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. The most common and efficient method involves the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate. For EMT, this involves the reaction of ethoxyacetic acid with thiosemicarbazide.

General Synthetic Protocol

A reliable method for synthesizing EMT involves a one-pot reaction using a strong dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[9][10]

Experimental Protocol: Acid-Catalyzed Cyclization

-

Intermediate Formation: In a round-bottom flask, equimolar amounts of ethoxyacetic acid and thiosemicarbazide are combined in a suitable solvent. The mixture is heated under reflux to form the N-ethoxyacetylthiosemicarbazide intermediate.

-

Cyclodehydration: After cooling, a dehydrating agent (e.g., concentrated sulfuric acid or POCl₃) is added portion-wise while maintaining a controlled temperature, typically with an ice bath.[11]

-

Reaction: The mixture is then heated, often between 60-80°C, for several hours to facilitate the intramolecular cyclization and dehydration, leading to the formation of the 1,3,4-thiadiazole ring.[12]

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the crude product.

-

Purification: The resulting solid is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Caption: General mechanism of action for thiadiazole-based anticancer agents.

Table of Anticancer Activity for Representative 1,3,4-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Amino-5-aryl-1,3,4-thiadiazoles | MCF-7 (Breast) | 1.52 - 9.48 | [3][13] |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | HCT-116 (Colon) | 2.03 - 10.3 | [3] |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | HepG2 (Liver) | 5.51 - 9.48 | [13] |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | PC-3 (Prostate) | 5.51 - 9.48 | [13]|

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a proven template for developing agents effective against a wide range of pathogenic microbes, including bacteria and fungi. [4][7]

-

Mechanism of Action: The antimicrobial effect is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity endowed by the thiadiazole ring allows these compounds to penetrate microbial cell membranes effectively. [5]* Structure-Activity Relationship (SAR): Research indicates that the nature of the substituent at the C5 position significantly influences antimicrobial potency. Halogenated aryl groups often enhance antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents can increase antifungal activity. [7]The ethoxymethyl group in EMT, being a flexible, lipophilic, and oxygenated moiety, suggests potential for broad-spectrum antimicrobial activity.

Table of Antimicrobial Activity for Representative 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Aryl-1,3,4-thiadiazol-2-amines | S. aureus | 20 - 62.5 | [7] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | B. subtilis | 20 - 28 | [7] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | E. coli | 24 - 40 | [7] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | A. niger | 32 - 64 | [7][14] |

| 5-Aryl-1,3,4-thiadiazol-2-amines | C. albicans | 8 - 42 | [7][14]|

Applications in Drug Discovery and Future Outlook

This compound represents a valuable and underexplored starting point for medicinal chemistry campaigns. The primary amine at the C2 position is a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives, including Schiff bases, amides, and sulfonamides.

Future Research Directions:

-

Library Synthesis: Synthesize a focused library of EMT derivatives by modifying the 2-amino group with various aromatic, heteroaromatic, and aliphatic moieties to probe structure-activity relationships.

-

Broad-Spectrum Screening: Evaluate the synthesized library against a wide panel of cancer cell lines and pathogenic microorganisms to identify lead compounds.

-

Mechanistic Studies: For promising hits, conduct detailed mechanistic studies, including enzyme inhibition assays, cell cycle analysis, and apoptosis assays, to elucidate their mode of action.

-

In Vivo Evaluation: Advance the most potent and selective compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The combination of a proven heterocyclic core with a modifiable functional group makes this compound a compelling scaffold for the discovery of next-generation therapeutic agents.

References

-

BEPLS. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Retrieved from [Link]

-

Zani, F., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. Retrieved from [Link]

-

Petrikaite, V., et al. (2022). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]

-

Le, T. N., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Retrieved from [Link]

-

Serban, E., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PMC. Retrieved from [Link]

-

Gomaa, A. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing. Retrieved from [Link]

-

Ilies, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]

-

Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6). Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved from [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]

-

ResearchGate. (n.d.). The Study of Chemical and Biological Behaviour of Novel 2-Ammino5-(Substituted)-1,3,4-Thiadiazole. Retrieved from [Link]

-

Al-Masoudi, W. A. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]

-

Serban, E., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of some novel 2-amino 1, 3, 4 thiadiazole derivatives for their antimicrobial activity. Retrieved from [Link]

-

Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC. Retrieved from [Link]

-

Farghaly, T. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]

-

ISCA. (n.d.). Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles. Retrieved from [Link]

-

Gaponik, P. N., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Retrieved from [Link]

-

Growing Science. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Retrieved from [Link]

-

Ivanova, Y. I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. ResearchGate. Retrieved from [Link]

-

Hindawi. (n.d.). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Research Journal of Chemical Sciences : Eco-Friendly Synthesize and Biological Evaluation of 2-Amino-5-substituted-1,3,4-thiadiazoles - ISCA [isca.me]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile pharmacological profile.[1][2] This heterocyclic system is present in numerous clinically approved drugs and demonstrates a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[3][4][5][6][7] This guide focuses on a specific derivative, 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, and delineates a strategic framework for identifying and validating its potential therapeutic targets. While direct studies on this particular molecule are nascent, the extensive body of research on structurally related 2-amino-1,3,4-thiadiazoles provides a robust foundation for hypothesizing its mechanism of action and guiding its preclinical development. We will explore the most promising target classes, grounded in authoritative literature, and provide detailed, field-proven experimental protocols to rigorously test these hypotheses.

The 1,3,4-Thiadiazole Scaffold: A Foundation of Pharmacological Versatility

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[8] Its unique physicochemical properties, including its mesoionic character, high aromaticity, and capacity for hydrogen bonding, contribute to its remarkable biological activity.[2][9][10] These features allow 1,3,4-thiadiazole derivatives to readily cross cellular membranes, interact with diverse biological targets with high affinity, and often exhibit favorable metabolic stability and bioavailability.[1][2][9][10]

The 2-amino-1,3,4-thiadiazole core, in particular, has emerged as a promising foundation for developing agents that target a wide range of molecular pathways implicated in human disease.[11] The specific substituents at the C5 position significantly modulate the compound's pharmacological profile.[11] In the case of This compound , the ethoxymethyl group at C5 introduces a flexible, polar side chain that can critically influence target binding and selectivity. This guide will focus on four high-probability target classes for this molecule based on extensive evidence from analogous compounds.

Primary Investigational Target Class 1: Carbonic Anhydrases (CAs)

Scientific Rationale: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[12] They are involved in numerous physiological processes, and their dysregulation is linked to diseases like glaucoma, epilepsy, and various cancers.[12] The 1,3,4-thiadiazole ring, particularly when coupled with a sulfonamide or a related zinc-binding group (ZBG), is a well-established pharmacophore for potent CA inhibition.[13][14][15] Many 1,3,4-thiadiazole derivatives function as powerful inhibitors of several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoform hCA IX.[14][16] The primary amino group of this compound can act as a zinc-binding moiety, making CA enzymes a primary target for investigation.

Hypothesized Mechanism of Action: The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can coordinate with the zinc ion located in the active site of the carbonic anhydrase enzyme. This interaction displaces the zinc-bound water molecule, thereby inhibiting the enzyme's catalytic activity. Docking studies on similar compounds have shown that the thione or amino group can act as a zinc-binding moiety, mimicking the action of classical sulfonamide inhibitors.[14]

Experimental Validation Workflow: CA Inhibition

Caption: Workflow for validating CA inhibitory activity.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

-

Enzyme and Reagent Preparation:

-

Reconstitute lyophilized human carbonic anhydrase II (hCA II) and IX (hCA IX) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile.

-

Use Acetazolamide as a positive control, prepared similarly to the test compound.[12]

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of Tris-HCl buffer.

-

Add 20 µL of the CA enzyme solution.

-

Add 20 µL of the test compound (or control/DMSO vehicle) at various concentrations to generate a dose-response curve.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

-

Immediately measure the absorbance at 400 nm using a plate reader. Record readings every minute for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Perform kinetic studies by varying substrate concentrations at fixed inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.[16]

-

Primary Investigational Target Class 2: Protein Kinases

Scientific Rationale: Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of cancer.[17] The 1,3,4-thiadiazole scaffold has been successfully exploited to develop potent inhibitors of various kinases, including Abl, c-Src, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR).[4][11][17][18] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. Given the prevalence of this activity within the scaffold, kinases represent a high-priority target class for this compound.

Hypothesized Mechanism of Action: The thiadiazole derivative is hypothesized to bind to the hinge region of the kinase's ATP-binding pocket. The heterocyclic ring system and its substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Molecular modeling of a related compound showed the nitrothiazole moiety playing a key anchoring role in the binding pocket of Abl kinase.[17]

Experimental Validation Workflow: Kinase Inhibition

Caption: Workflow for validating kinase inhibitory activity.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

-

Assay Setup:

-

Utilize a commercial kinase enzyme system (e.g., Abl, EGFR) that includes the kinase, substrate, and required buffers.

-

Prepare serial dilutions of this compound and a known kinase inhibitor (e.g., Imatinib for Abl) in the appropriate reaction buffer.[19]

-

-

Kinase Reaction:

-

In a 96-well plate, combine the kinase enzyme with the test compound dilutions and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

-

-

Signal Detection (Promega ADP-Glo™ System):

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

-

Data Analysis:

-

Normalize the data to controls (0% activity with no enzyme, 100% activity with DMSO vehicle).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Protocol 3: Western Blot for Cellular Target Engagement

-

Cell Culture and Treatment:

-

Culture a kinase-dependent cancer cell line (e.g., K562 cells for Bcr-Abl) in appropriate media.[17]

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-CrkL for Bcr-Abl).

-

Probe a separate blot or strip and re-probe the same blot with an antibody for the total substrate and a loading control (e.g., β-actin or GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target engagement in a cellular context.

-

Primary Investigational Target Class 3: Antimicrobial Targets

Scientific Rationale: The 1,3,4-thiadiazole scaffold is a prolific source of compounds with potent antibacterial and antifungal properties.[1][2][3][20] These derivatives have shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][21][22] The mechanism is often attributed to the disruption of key biochemical pathways in pathogens or the inhibition of essential enzymes.[2] Given this strong precedent, evaluating the antimicrobial potential of this compound is a logical step.

Hypothesized Mechanism of Action: The exact microbial targets are diverse. Some 1,3,4-thiadiazole derivatives are thought to interfere with DNA synthesis due to their structural similarity to pyrimidine nucleobases.[10][18] Others may inhibit microbial-specific enzymes that are not present in the host, leading to selective toxicity. The lipophilic character imparted by the thiadiazole ring facilitates passage through the microbial cell wall and membrane.[1]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Strain Selection and Inoculum Preparation:

-

Select a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.[23]

-

Grow cultures to the mid-logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

-

Assay Procedure (96-well plate format):

-

Prepare two-fold serial dilutions of this compound in the broth medium directly in the microtiter plate.

-

Include standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls and a drug-free medium as a negative (growth) control.[23]

-

Add the standardized inoculum to each well.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 30-35°C for 24-48 hours (for fungi).

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23] This can be assessed visually or by measuring absorbance at 600 nm.

-

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

To determine if the compound is static or cidal, subculture a small aliquot (e.g., 10 µL) from all wells showing no visible growth onto an agar plate.

-

Incubate the agar plates and observe for colony formation.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Exploratory Target Class: Cholinesterases

Scientific Rationale: Recent research has identified 1,3,4-thiadiazole derivatives as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[24][25][26] These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[26][27] The structural versatility of the thiadiazole scaffold allows for effective interaction with the catalytic sites of these enzymes.[25] This emerging area warrants exploration for this compound.

Hypothesized Mechanism of Action: The compound is thought to bind to the active site of cholinesterases, interacting with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS). This dual binding can effectively block substrate entry and hydrolysis, thereby increasing acetylcholine levels in the synaptic cleft.

Protocol 5: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare solutions of AChE (from electric eel) and BuChE (from equine serum), the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) in a phosphate buffer (pH 8.0).

-

Prepare stock solutions of the test compound and a positive control (e.g., Donepezil) in buffer with a small amount of DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the DTNB solution.

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the appropriate substrate (ATCI for AChE, BTCI for BuChE).

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes. The color change is due to the reaction of thiocholine (produced by substrate hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.

-

Summary and Future Directions

The 1,3,4-thiadiazole scaffold is a rich source of pharmacologically active molecules. For the specific derivative This compound , a data-driven approach based on the activities of its structural analogs points toward several high-probability therapeutic target classes. Carbonic anhydrases and protein kinases stand out as primary targets due to extensive literature support, while antimicrobial and cholinesterase inhibition represent highly viable secondary avenues of investigation.

The experimental workflows and detailed protocols provided in this guide offer a comprehensive and self-validating system for the systematic evaluation of these potential targets. Positive results from these in vitro and cell-based assays will build a strong foundation for advancing this promising compound into more complex preclinical models, ultimately paving the way for its potential development as a novel therapeutic agent.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request, based on the internal reference indices used throughout this document.

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]

- 4. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemmethod.com [chemmethod.com]

- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 16. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. bioengineer.org [bioengineer.org]

- 25. geneonline.com [geneonline.com]

- 26. Advances in 1,3,4-thiadiazole-based cholinesterase inhibitors: toward novel therapeutics for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

Abstract

This document provides a comprehensive guide to the synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore found in various therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] This protocol details a reliable and efficient one-pot method involving the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate, generated in situ from ethoxyacetic acid and thiosemicarbazide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline crucial safety precautions, and offer guidance on product characterization and troubleshooting.

Introduction and Synthetic Rationale

The 1,3,4-thiadiazole ring system is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor contribute to its versatile role in interacting with biological targets.[3] The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the reaction of a carboxylic acid with thiosemicarbazide.[4][5]

The core of this synthesis is an acid-catalyzed cyclodehydration reaction.[6][7] The process begins with the acylation of thiosemicarbazide by ethoxyacetic acid to form an N-acylthiosemicarbazide intermediate. In the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, this intermediate undergoes intramolecular cyclization followed by the elimination of a water molecule to yield the stable aromatic 1,3,4-thiadiazole ring.[5][8][9] The use of an acidic medium is critical, as alkaline conditions would favor rearrangement to a 1,2,4-triazole-3-thiol derivative.[7]

Caption: Reaction mechanism for thiadiazole synthesis.